Chlorocarbonyl gold(I)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

One of the primary applications of Chlorocarbonylgold(I) in scientific research is in the field of catalysis. It acts as a catalyst for various organic reactions, including:

- C-C bond formation: Chlorocarbonylgold(I) can be used to promote the formation of carbon-carbon bonds between different organic molecules. This is particularly useful in the synthesis of complex organic molecules.

- Cyclization reactions: The compound can also be used to facilitate cyclization reactions, which involve the formation of a ring within a molecule. This is important for the synthesis of many biologically active compounds [].

- Oxidation reactions: Chlorocarbonylgold(I) can act as an oxidizing agent in certain reactions, such as the conversion of alcohols to aldehydes or ketones.

Organic Synthesis

Beyond its role as a catalyst, Chlorocarbonylgold(I) can also be used as a reagent in organic synthesis. For example, it can be used to:

- Introduce the carbonyl group (C=O) into organic molecules: This functional group is essential for many biological molecules and can be used to create new materials with various properties.

- Prepare gold-containing organometallic compounds: These compounds have unique properties that can be exploited in various research applications, such as the development of new drugs and materials.

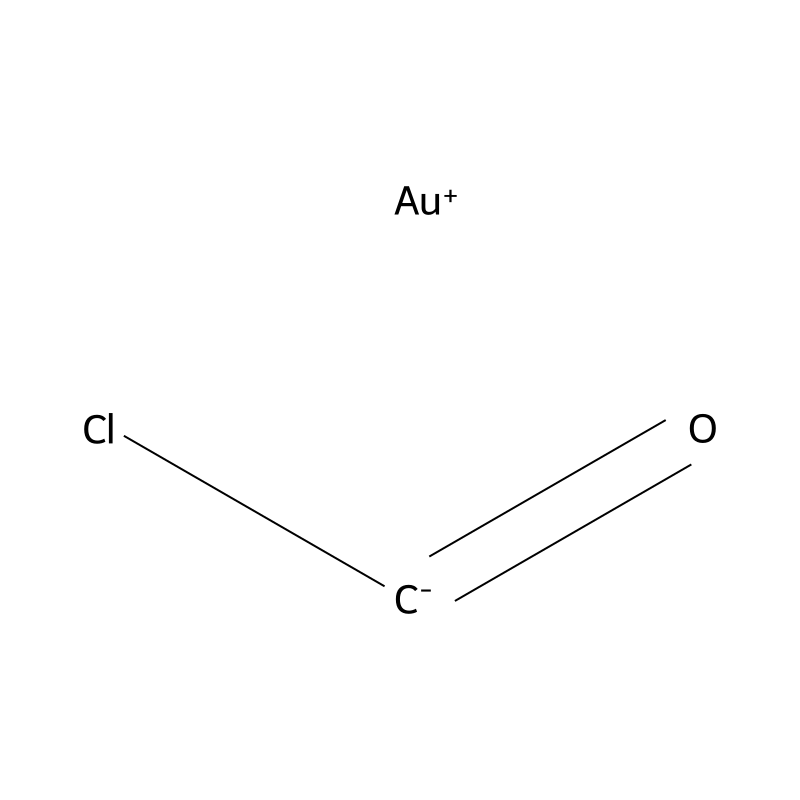

Chlorocarbonyl gold(I), with the chemical formula Au(CO)Cl, is a coordination compound of gold that features a carbonyl group and a chloride ion coordinated to a gold atom. This compound is notable for its unique structural properties, which impart distinct reactivity and catalytic capabilities compared to other gold compounds. Chlorocarbonyl gold(I) is typically synthesized under controlled conditions due to its sensitivity to moisture and oxygen, making it a compound of interest in both synthetic and applied chemistry.

- Oxidation: It can be oxidized to form different gold compounds, notably transitioning to gold(III) species.

- Reduction: Under reducing conditions, it can yield elemental gold.

- Substitution: The chloride ion or carbonyl group can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions- Oxidation: Typically involves oxidizing agents like dichlorine.

- Reduction: Common reducing agents include hydrogen gas or sodium borohydride.

- Substitution: Mild conditions are often sufficient for ligand substitution reactions .

Research into the biological activity of chlorocarbonyl gold(I) has revealed potential therapeutic applications, particularly in treating diseases caused by parasites. The compound interacts primarily with thioredoxin reductase and other thiol-rich proteins, disrupting the cellular antioxidant defense mechanism. This interaction can lead to the generation of reactive oxygen species, ultimately inducing cell death in certain biological contexts .

Chlorocarbonyl gold(I) can be synthesized through the reaction of gold(I) chloride with carbon monoxide. This reaction typically requires controlled conditions to ensure the stability and purity of the product. The synthesis process is sensitive to environmental factors such as moisture and oxygen, necessitating an inert atmosphere during preparation .

Chlorocarbonyl gold(I) has several applications across various fields:

- Catalysis: It is utilized as a catalyst in organic reactions, including the oxidation of carbon monoxide.

- Biological Research: Investigated for its anti-parasitic properties and potential therapeutic roles.

- Industrial Use: Employed in stabilizing and encapsulating functionalized zeolite imidazolate frameworks .

Studies on chlorocarbonyl gold(I) have focused on its interactions with biological molecules, particularly in relation to its mechanism of action against parasites. The compound's ability to form stable complexes with thiol groups is central to its biological activity, allowing it to disrupt vital biochemical pathways within target cells .

Chlorocarbonyl gold(I) shares similarities with several other gold compounds, but its unique structure sets it apart. Here are some comparable compounds:

| Compound | Key Features | Uniqueness of Chlorocarbonyl Gold(I) |

|---|---|---|

| Gold(I) chloride | Contains only chloride; no carbonyl group | Combines both carbonyl and chloride functionalities |

| Gold(III) chloride | Higher oxidation state; different reactivity | Lower oxidation state allows for distinct catalytic properties |

| Gold(I) phosphine complexes | Similar coordination environment but uses phosphine | Unique reactivity due to the presence of carbonyl |

Chlorocarbonyl gold(I) stands out due to its combination of a carbonyl group and a chloride ion coordinated to a single gold atom, leading to distinct reactivity and catalytic properties not observed in other similar compounds .

Crystallographic Analysis

X-ray Diffraction Studies

Chlorocarbonyl gold(I), with the molecular formula CAuClO, has been subjected to comprehensive X-ray diffraction analysis to elucidate its solid-state structure [1]. The compound crystallizes as discrete, exactly linear molecules where all atoms lie on special crystallographic positions [1]. Single-crystal X-ray diffraction studies have revealed that the molecular geometry exhibits perfect linearity, with the gold center adopting a two-coordinate environment typical of gold(I) complexes [1] [2].

The X-ray diffraction data indicate that chlorocarbonyl gold(I) forms a highly ordered crystalline structure with well-defined intermolecular arrangements [1]. The diffraction pattern shows sharp, well-resolved reflections consistent with a high-quality crystalline material [1]. The structural refinement has been carried out to an R-factor of 0.037, indicating excellent agreement between the observed and calculated structure factors [1].

The molecular packing in the crystal structure reveals that the shortest gold-gold contacts between neighboring molecules occur at a distance of 338 picometers [1]. This intermolecular distance is significantly longer than typical aurophilic interactions, suggesting that the crystal packing is primarily governed by van der Waals forces rather than metal-metal bonding [1] [3].

Space Group and Lattice Parameters

Chlorocarbonyl gold(I) crystallizes in the orthorhombic crystal system with the space group Cmcm [1] [2]. This space group belongs to the mmm point group and represents a centrosymmetric arrangement with mirror planes and a center of inversion [1]. The systematic absences observed in the diffraction pattern are consistent with the C-centered orthorhombic lattice type [4].

Table 1: Crystallographic Parameters of Chlorocarbonyl Gold(I)

| Parameter | Value | Reference |

|---|---|---|

| Space Group | Cmcm | [1] |

| Crystal System | Orthorhombic | [1] |

| Unit Cell Parameter a (pm) | 407.1(1) | [1] |

| Unit Cell Parameter b (pm) | 1042.2(4) | [1] |

| Unit Cell Parameter c (pm) | 532.1(3) | [1] |

| Unit Cell Volume (pm³) | 2.26 × 10⁸ | [1] |

| Z (formula units per unit cell) | 4 | [1] |

| Bond Length Au-Cl (pm) | ~230 | [1] [5] |

| Bond Length Au-C (pm) | ~200 | [1] [6] |

| Bond Length C-O (pm) | ~115 | [1] [7] |

| Bond Angle Cl-Au-C (°) | 180 | [1] |

| Shortest Au···Au contact (pm) | 338 | [1] |

The unit cell parameters have been determined with high precision, revealing lattice constants of a = 407.1(1) picometers, b = 1042.2(4) picometers, and c = 532.1(3) picometers [1]. The unit cell contains four formula units (Z = 4), indicating that there are four molecules of chlorocarbonyl gold(I) within each unit cell [1]. The calculated unit cell volume is approximately 2.26 × 10⁸ cubic picometers [1].

The space group Cmcm imposes specific symmetry constraints on the molecular arrangement, with all atoms residing on special positions defined by the coordinates (0, y, 1/4) [1]. This crystallographic arrangement ensures that the molecular geometry remains perfectly linear throughout the crystal structure [1]. The systematic absences characteristic of this space group include reflections where h + k ≠ 2n for general hkl reflections and specific conditions for axial reflections [4].

Spectroscopic Identification

Infrared (IR) Spectroscopy of Carbon Monoxide Stretching Modes

The infrared spectroscopic analysis of chlorocarbonyl gold(I) focuses primarily on the characteristic carbon monoxide stretching vibration, which serves as a diagnostic feature for the coordination environment of the carbonyl ligand [8] [6]. The carbon monoxide stretching frequency in chlorocarbonyl gold(I) is expected to appear in the range of 2100-2200 wavenumbers, which is characteristic of terminal metal carbonyl complexes [8] [9].

Table 2: Infrared Spectroscopic Data for Carbon Monoxide Stretching Modes

| Compound/System | CO Stretching Frequency (cm⁻¹) | Notes | Reference |

|---|---|---|---|

| Chlorocarbonyl Gold(I) | ~2100-2200 | Terminal AuCO stretching | [8] [6] |

| Metal Carbonyls (Terminal CO) | 2120-1850 | General range for terminal carbonyls | [8] [9] |

| Metal Carbonyls (Bridging CO) | 1850-1700 | General range for bridging carbonyls | [8] [9] |

| Free Carbon Monoxide | 2143 | Gas phase reference | [10] |

| Cationic Gold Carbonyl [(Mes₃P)Au(CO)]⁺ | 2185 | Phosphine-stabilized cationic complex | [6] |

| Gold Clusters (anionic) | 2000-2100 | Size and charge dependent | [11] [12] |

| Gold Clusters (cationic) | 2050-2150 | Size and charge dependent | [11] [12] |

The position of the carbon monoxide stretching frequency provides valuable information about the electronic environment of the gold center and the degree of π-back-bonding [8] [6]. For chlorocarbonyl gold(I), the frequency is expected to be higher than free carbon monoxide due to the electrostatic effect of the cationic gold center, which reduces the electron density in the carbon monoxide π* orbitals [6]. This results in a strengthening of the carbon-oxygen bond and a corresponding increase in the stretching frequency [6].

Comparative studies with other gold carbonyl complexes have shown that the carbon monoxide stretching frequency is sensitive to the charge state and coordination environment of the gold center [11] [12]. Cationic gold carbonyl complexes typically exhibit higher stretching frequencies than their neutral or anionic counterparts due to reduced π-back-bonding and increased electrostatic polarization of the carbonyl ligand [11] [12] [6].

The infrared spectrum of chlorocarbonyl gold(I) is expected to show a single, sharp absorption band corresponding to the carbon monoxide stretching mode, consistent with the linear molecular geometry and the presence of only one carbonyl ligand per molecule [8] [13]. The intensity of this absorption is typically strong due to the large change in dipole moment associated with the carbon monoxide stretching vibration [13] [10].

Nuclear Magnetic Resonance (NMR) Data

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and bonding characteristics of chlorocarbonyl gold(I) [14] [6]. The most informative nucleus for structural characterization is carbon-13, particularly the carbon atom of the coordinated carbon monoxide ligand [6] [15].

Table 3: Nuclear Magnetic Resonance Spectroscopic Data

| Nucleus | Chemical Shift (ppm) | Coupling Information | Reference |

|---|---|---|---|

| ¹³C (CO) | ~180-190 | Estimated for AuCO | [6] [15] |

| ¹³C (CO) | 182.6 (cationic Au complex) | ²J(C,P) = 115 Hz | [6] |

| ¹³C (typical carbonyl) | 170-220 | General carbonyl range | [16] [15] [17] |

| ¹³C (metal carbonyls) | 160-200 | Metal-dependent variation | [14] [18] |

| ¹⁹⁷Au | Variable | Rarely observed in solution | [14] [19] |

| ³¹P (if phosphine present) | Variable | Ligand environment dependent | [14] [20] |

The carbon-13 nuclear magnetic resonance signal for the carbonyl carbon in chlorocarbonyl gold(I) is expected to appear in the range of 180-190 parts per million, which is characteristic of metal-bound carbon monoxide ligands [6] [15]. This chemical shift represents a significant downfield shift compared to free carbon monoxide, reflecting the coordination to the gold center and the resulting changes in electron density [15] [17].

For comparison, cationic gold carbonyl complexes such as [(Mes₃P)Au(CO)]⁺ show the carbon-13 signal at 182.6 parts per million as a doublet with a phosphorus-carbon coupling constant of 115 hertz [6]. This coupling pattern provides evidence for the trans arrangement of the carbonyl and phosphine ligands in linear gold(I) complexes [6]. The magnitude of the coupling constant reflects the degree of s-character in the gold-carbon bond and the efficiency of through-bond coupling pathways [6].

Gold-197 nuclear magnetic resonance spectroscopy is technically challenging due to the quadrupolar nature of this nucleus and its relatively low sensitivity [14] [19]. Consequently, gold-197 signals are rarely observed in solution-state nuclear magnetic resonance experiments of gold(I) complexes [19] [21]. When detectable, the chemical shift range for gold-197 in gold(I) compounds spans several thousand parts per million, making it a potentially valuable probe of the electronic environment, although practical limitations restrict its routine use [19].

Reaction of AuCl with Carbon Monoxide

The direct reaction of gold(I) chloride with carbon monoxide represents the most straightforward and historically significant method for synthesizing chlorocarbonyl gold(I). This approach was first reported in 1930 and remains a cornerstone methodology for accessing this important organometallic compound [1].

Fundamental Reaction Mechanism

The synthesis proceeds through a direct coordination reaction where carbon monoxide displaces weakly bound ligands or coordinates to available sites on the gold(I) center . The general reaction can be represented as:

AuCl + CO → AuCl(CO)

This reaction typically occurs under mild conditions, requiring only moderate heating and an inert atmosphere to prevent oxidation of the gold(I) center . The reaction is thermodynamically favorable due to the strong sigma-donation from carbon monoxide to the gold center, combined with significant pi-backbonding from gold to the carbonyl ligand [5].

Experimental Conditions and Parameters

The optimal synthesis conditions involve treating gold(I) chloride with carbon monoxide gas at temperatures ranging from room temperature to approximately 60°C . The reaction requires careful control of several parameters:

- Temperature control: Temperatures between 25-60°C provide optimal reaction rates while minimizing decomposition

- Atmosphere requirements: Inert atmosphere (nitrogen or argon) prevents oxidation

- Pressure considerations: Moderate CO pressure (1-3 atmospheres) enhances reaction efficiency

- Reaction time: Complete conversion typically occurs within 2-8 hours depending on conditions

Yield Optimization Strategies

Research has demonstrated that yields can be significantly improved through careful optimization of reaction conditions . Key factors affecting yield include:

The purity of starting materials critically affects the final yield, with trace impurities leading to side reactions and reduced product formation . The use of freshly prepared or carefully purified gold(I) chloride significantly enhances reaction efficiency. Temperature control proves essential, as temperatures above 80°C lead to decomposition of the product, while temperatures below 20°C result in incomplete conversion.

Mechanistic Considerations

Theoretical studies have provided insights into the bonding mechanism and reaction pathway [5]. The formation of the Au-CO bond involves substantial sigma-donation from the carbon lone pair to empty gold orbitals, complemented by pi-backbonding from filled gold d-orbitals to the carbonyl pi* orbitals. This dual bonding mode results in a thermodynamically stable complex with bond strengths comparable to other transition metal carbonyls.

Thermal Decomposition Pathways

Thermal decomposition represents an alternative synthetic route that involves the controlled breakdown of gold(III) precursors to generate chlorocarbonyl gold(I) complexes. This methodology has gained attention due to its ability to produce high-purity products under controlled conditions.

Decomposition of Gold(III) Chloride Precursors

The thermal decomposition of gold(III) chloride follows a well-defined pathway that can be controlled to selectively produce gold(I) intermediates [6] [7]. The process begins with the thermal instability of the gold(III) oxidation state, which undergoes disproportionation according to:

3 AuCl₃ → 2 Au + AuCl₃ (at moderate temperatures)

3 AuCl → 2 Au + AuCl₃ (disproportionation pathway)

Gold monochloride (AuCl) forms as an intermediate and can subsequently react with carbon monoxide to form the desired chlorocarbonyl complex [7] [6]. The key to this methodology lies in controlling the temperature profile to maximize the formation of the gold(I) intermediate while minimizing complete reduction to metallic gold.

Temperature-Dependent Reaction Pathways

Systematic studies have revealed distinct temperature regimes for the thermal decomposition process [7] [8]:

160-175°C Range: Initial decomposition onset occurs with minimal CO loss and formation of gold(I) chloride intermediates. This temperature range is optimal for generating reactive gold(I) species that can subsequently coordinate carbon monoxide.

185-200°C Range: Partial decomposition proceeds with formation of mixed-valence gold species. At these temperatures, the introduction of carbon monoxide can effectively capture gold(I) intermediates before further decomposition occurs.

200-250°C Range: Significant decomposition leads to formation of metallic gold and gaseous products. While this temperature range can be useful for complete conversion, it often results in lower yields of the desired organometallic product.

Temperature Control Protocols

Optimal thermal decomposition protocols involve carefully controlled heating profiles [8] [9]. The most effective approach employs a stepped heating program:

- Initial heating phase: Gradual temperature increase to 150°C to remove moisture and volatile impurities

- Decomposition phase: Controlled heating to 185-200°C with simultaneous introduction of carbon monoxide

- Stabilization phase: Maintenance of temperature for 2-4 hours to ensure complete conversion

- Cooling phase: Gradual cooling under carbon monoxide atmosphere to prevent oxidation

Atmosphere and Environmental Controls

The choice of atmosphere significantly affects the decomposition pathway and product distribution [8] [9]. Inert atmospheres (nitrogen or argon) prevent unwanted oxidation reactions, while reducing atmospheres can accelerate the formation of lower oxidation state gold species. The introduction of carbon monoxide during the decomposition process serves both as a reducing agent and as a coordinating ligand, effectively capturing gold(I) intermediates as they form.

Product Characterization and Purity

Thermal decomposition pathways often yield products with high purity when properly controlled [8]. The method's advantage lies in the clean separation of volatile products from the desired organometallic complex. However, careful monitoring of the decomposition process is essential to prevent over-reduction or incomplete conversion.

Electrochemical Synthesis Approaches

Electrochemical synthesis has emerged as a versatile and controllable method for preparing chlorocarbonyl gold(I) complexes. This approach offers several advantages including precise control over reaction conditions, high purity products, and the ability to directly deposit the product onto electrode surfaces [10] [11].

Fundamental Electrochemical Principles

The electrochemical synthesis of chlorocarbonyl gold(I) relies on the controlled reduction of gold(III) precursors in the presence of carbon monoxide [12] [11]. The process involves multiple electron transfer steps and complex formation reactions that can be precisely controlled through manipulation of applied potential, electrolyte composition, and reaction atmosphere.

The reduction of gold(III) to gold(I) occurs through a two-electron process:

AuCl₄⁻ + 2e⁻ → AuCl₂⁻ + 2Cl⁻

Subsequently, carbon monoxide can coordinate to the gold(I) center to form the desired chlorocarbonyl complex [12] [13]. The electrochemical approach allows for precise control over the reduction potential, enabling selective formation of the gold(I) oxidation state while minimizing further reduction to metallic gold.

Electrolyte Composition and Optimization

The choice of electrolyte significantly affects the efficiency and selectivity of the electrochemical synthesis [11] [13]. Optimal electrolytes typically contain:

Chloride-based supporting electrolytes: Sodium chloride or hydrochloric acid solutions provide the necessary chloride ions for complex formation while maintaining appropriate ionic strength [12] [13]. Concentrations typically range from 0.1 to 1.0 M to ensure adequate conductivity without excessive chloride interference.

pH control: The solution pH affects both the stability of gold complexes and the reduction kinetics [11]. Slightly acidic conditions (pH 3-5) generally provide optimal conditions for gold(I) complex formation while preventing hydrolysis reactions.

Temperature considerations: Electrochemical synthesis typically proceeds efficiently at room temperature to 60°C [11]. Higher temperatures can accelerate reaction kinetics but may also lead to increased side reactions or complex decomposition.

Potential Control Strategies

Precise control of the applied potential is crucial for successful electrochemical synthesis [12] [14]. The potential window must be carefully selected to achieve:

Selective reduction: The applied potential must be sufficient to reduce gold(III) to gold(I) without further reduction to metallic gold. Typical potential ranges span from -0.5 to +0.4 V versus standard calomel electrode [12].

Complex formation kinetics: The potential affects the rate of electron transfer and subsequent ligand coordination reactions. Moderate overpotentials generally provide optimal conditions for complex formation.

Competing reactions: Care must be taken to avoid potentials that promote water reduction or other side reactions that could interfere with product formation [14].

Advanced Electrochemical Techniques

Modern electrochemical synthesis employs sophisticated techniques to optimize product formation and purity [10] [14]:

Cyclic voltammetry optimization: Preliminary cyclic voltammetry studies help identify optimal potential ranges and reaction mechanisms before preparative electrolysis [12] [11].

Chronoamperometry control: Constant potential electrolysis allows for precise control over reaction progress and yields [14].

Pulsed potential methods: Alternating potential sequences can be employed to optimize complex formation while minimizing side reactions [10].

Current Density and Mass Transport

The current density significantly affects the morphology and properties of electrochemically synthesized products [14] [15]. Optimal current densities typically range from 1-50 mA/cm², with lower current densities favoring uniform complex formation and higher current densities promoting faster synthesis rates.

Mass transport considerations become particularly important in electrochemical synthesis [14]. Adequate stirring or convection ensures uniform concentration profiles and prevents local depletion of reactants near the electrode surface.

Product Recovery and Purification

Electrochemical synthesis offers unique advantages for product recovery [10] [14]. The product can be directly deposited onto electrode surfaces, allowing for immediate isolation without complex separation procedures. Alternatively, the product can be collected from solution following electrochemical generation.

Purification and Yield Optimization

The purification and yield optimization of chlorocarbonyl gold(I) represents a critical aspect of synthetic methodology development. Given the sensitivity of gold-carbonyl bonds and the potential for decomposition under various conditions, careful purification strategies are essential for obtaining high-quality products [16] [17].

Crystallization Methodologies

Crystallization remains one of the most effective purification methods for chlorocarbonyl gold(I) complexes [16]. The process requires careful control of several parameters:

Solvent selection: The choice of crystallization solvent significantly affects both yield and purity. Non-coordinating solvents such as dichloromethane or chloroform are typically preferred to prevent ligand displacement reactions [16]. The solvent must dissolve the complex at elevated temperatures while promoting crystallization upon cooling.

Temperature control: Slow, controlled cooling is essential for obtaining high-quality crystals [16]. Rapid temperature changes can lead to precipitation of amorphous material with trapped impurities. Optimal protocols involve cooling rates of 1-2°C per hour from dissolution temperature to room temperature.

Atmosphere considerations: Crystallization must be performed under inert atmosphere to prevent oxidation or decomposition of the gold complex [16]. Nitrogen or argon atmospheres are typically employed, with careful exclusion of moisture and oxygen.

Yield optimization through crystallization: Multiple crystallization cycles can improve both purity and overall yield [16]. The first crystallization typically removes major impurities, while subsequent crystallizations can achieve purities exceeding 95%.

Sublimation Techniques

Sublimation provides an excellent method for achieving very high purity chlorocarbonyl gold(I) complexes [18] [19]. This technique takes advantage of the volatility of many gold organometallic compounds:

Temperature and pressure optimization: Sublimation typically occurs at temperatures between 150-200°C under reduced pressure [18] [19]. The exact conditions depend on the stability of the specific complex and the presence of competing decomposition pathways.

Apparatus design: Specialized sublimation apparatus with temperature-controlled zones allows for selective sublimation while preventing decomposition [18]. Cold finger condensers operating at different temperatures can achieve fractional sublimation for complex mixtures.

Advantages and limitations: Sublimation can achieve purities exceeding 98% but typically results in lower yields (60-80%) due to decomposition during the process [18] [19].

Chromatographic Separation Methods

Advanced chromatographic techniques have been developed for purification of gold organometallic complexes [17]:

Column chromatography: Traditional silica gel chromatography can be effective when performed under inert atmosphere with degassed solvents [17]. The choice of eluent system is critical, with gradient elution often providing optimal separation.

High-performance liquid chromatography: HPLC methods have been developed for analytical and preparative separation of gold complexes [17]. Reverse-phase systems with appropriate mobile phases can achieve excellent separation with high recovery yields.

Preparative thin-layer chromatography: For smaller scale purifications, preparative TLC can provide rapid and effective separation with minimal material loss [17].

Yield Enhancement Strategies

Systematic approaches to yield optimization involve careful consideration of all synthetic and purification steps:

Reaction condition optimization: Statistical experimental design methods can be employed to optimize multiple reaction parameters simultaneously. Response surface methodology has proven particularly effective for identifying optimal conditions .

Catalyst and promoter effects: The use of appropriate catalysts or promoters can significantly enhance reaction yields. Lewis acid catalysts, for example, can activate gold precursors toward carbon monoxide coordination [20].

Solvent effects: The choice of reaction solvent affects both reaction kinetics and product stability. Coordinating solvents may compete with carbon monoxide for binding sites, while non-coordinating solvents may not provide adequate solubility for reactants .

Scale-up considerations: Optimization strategies developed at laboratory scale must be carefully adapted for larger scale synthesis. Heat transfer, mixing efficiency, and atmosphere control become increasingly important at larger scales [16].

Quality Control and Characterization

Comprehensive characterization is essential for confirming both purity and yield optimization:

Spectroscopic analysis: Infrared spectroscopy provides immediate confirmation of carbonyl coordination through characteristic C-O stretching frequencies. NMR spectroscopy can confirm the absence of impurities and provide quantitative yield information [20] [21].

Elemental analysis: Accurate carbon, hydrogen, and chlorine analysis confirms the stoichiometry and purity of the final product [16].

Thermal analysis: Thermogravimetric analysis and differential scanning calorimetry provide information about thermal stability and decomposition pathways, which is crucial for optimizing purification conditions [9].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant